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Abstract
(2-Aminophenyl)thiourea is a versatile molecule with potential applications in medicinal

chemistry and materials science. Its chemical behavior is intrinsically linked to the existence of

tautomeric forms, primarily the thione-thiol equilibrium. This technical guide provides a

comprehensive overview of the tautomeric forms of (2-aminophenyl)thiourea, including its

synthesis, spectroscopic characterization, and the interplay of intramolecular forces that govern

its structure. While direct, comprehensive studies on this specific molecule are limited, this

guide synthesizes available data from related compounds and theoretical principles to offer a

robust understanding for research and development applications.

Introduction
Thiourea and its derivatives are a well-established class of compounds with a wide range of

biological activities and coordination properties. The tautomeric nature of the thiourea

backbone, existing as a thione (C=S) or a thiol (C-S-H) form, is a critical determinant of its

reactivity and interaction with biological targets. In the case of (2-aminophenyl)thiourea, the

presence of an ortho-amino group introduces the potential for intramolecular hydrogen

bonding, which can significantly influence the tautomeric equilibrium and conformational

preferences. Understanding these tautomeric forms is paramount for predicting the molecule's

behavior and for the rational design of new therapeutic agents and functional materials.
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Synthesis of (2-aminophenyl)thiourea
The synthesis of (2-aminophenyl)thiourea can be achieved through the reaction of o-

phenylenediamine with a thiocyanate salt in the presence of an acid. This method is a common

route for the preparation of aryl thioureas.

Experimental Protocol: Synthesis of Substituted
Phenylthiourea[1][2]
A generalized protocol for the synthesis of a substituted phenylthiourea, adaptable for (2-

aminophenyl)thiourea, is as follows:

Formation of the Amine Salt: Dissolve o-phenylenediamine (1 equivalent) in a suitable

solvent such as ethanol. Add a stoichiometric amount of a strong acid (e.g., HCl) to form the

corresponding ammonium salt.

Reaction with Thiocyanate: To the solution of the amine salt, add a solution of a thiocyanate

salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) (1-1.2

equivalents), in water or ethanol.

Reaction Mixture: Heat the resulting mixture to reflux for a period of 2-4 hours. The progress

of the reaction can be monitored by thin-layer chromatography (TLC).

Isolation and Purification: After the reaction is complete, cool the mixture to room

temperature. The product may precipitate out of the solution. If not, the solvent can be

partially evaporated under reduced pressure. The crude product is then collected by filtration,

washed with cold water, and recrystallized from a suitable solvent system (e.g.,

ethanol/water) to afford pure (2-aminophenyl)thiourea.

Tautomeric Forms of (2-aminophenyl)thiourea
(2-Aminophenyl)thiourea can exist in two primary tautomeric forms: the thione form and the

thiol form. The equilibrium between these two forms is influenced by factors such as the

solvent, temperature, and the presence of intramolecular hydrogen bonds.

Figure 1: Thione-thiol tautomerism in (2-aminophenyl)thiourea.
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Based on studies of various thiourea derivatives, the thione form is generally considered to be

the more stable and predominant tautomer in solution and in the solid state. The strong C=S

bond and the delocalization of the nitrogen lone pairs contribute to its stability.

Role of Intramolecular Hydrogen Bonding
The ortho-amino group in (2-aminophenyl)thiourea can form an intramolecular hydrogen bond

with the thiocarbonyl sulfur atom or one of the nitrogen atoms of the thiourea moiety. This

interaction can further stabilize the thione tautomer and influence the molecule's conformation.

X-ray crystallographic studies of related thiourea derivatives have shown the prevalence of

such intramolecular hydrogen bonds in the solid state.[1][2]

Figure 2: Potential intramolecular hydrogen bonding in (2-aminophenyl)thiourea.

Spectroscopic Characterization
Spectroscopic techniques are crucial for identifying and characterizing the tautomeric forms of

(2-aminophenyl)thiourea.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide valuable information about the predominant

tautomeric form in solution.

Table 1: Expected ¹H NMR Chemical Shifts for (2-aminophenyl)thiourea (in DMSO-d₆)
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Proton
Expected Chemical
Shift (ppm)

Multiplicity Notes

Aromatic-H 6.5 - 7.5 m

Complex multiplet for

the aminophenyl ring

protons.

NH₂ (amino) 4.5 - 5.5 br s

Broad singlet,

exchangeable with

D₂O.

NH (thiourea) 8.0 - 9.5 br s

Two broad singlets for

the two NH protons,

exchangeable with

D₂O. The chemical

shift is sensitive to

concentration and

hydrogen bonding.[3]

SH (thiol) 3.0 - 4.0 s

Expected for the thiol

tautomer, likely to be

in very low

concentration or not

observed.

Table 2: Expected ¹³C NMR Chemical Shifts for (2-aminophenyl)thiourea (in DMSO-d₆)
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Carbon
Expected Chemical Shift
(ppm)

Notes

C=S (thione) 180 - 190

A downfield signal

characteristic of a thiocarbonyl

carbon. Its presence would be

strong evidence for the thione

tautomer being dominant.

C-S (thiol) 110 - 130
Expected for the thiol

tautomer.

Aromatic-C 115 - 150
Multiple signals for the carbons

of the aminophenyl ring.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule

and thus distinguishing between the thione and thiol forms.

Table 3: Key IR Absorption Frequencies for (2-aminophenyl)thiourea
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Notes

N-H stretch (amino &

thiourea)
3100 - 3400 Medium - Strong

Broad bands

indicative of hydrogen

bonding.

C=S stretch (thione) 700 - 850 Medium - Strong

A key band for

identifying the thione

tautomer.

S-H stretch (thiol) 2550 - 2600 Weak

Expected for the thiol

tautomer, but may be

weak or absent if the

thione form is

predominant.

C-N stretch 1400 - 1600 Medium - Strong
Associated with the

thiourea backbone.

Reactivity and Cyclization to 2-
Aminobenzothiazoles
The tautomeric form of (2-aminophenyl)thiourea plays a crucial role in its reactivity. For

instance, the cyclization of phenylthioureas to form 2-aminobenzothiazoles is a well-known

reaction that proceeds through the thione tautomer. This reaction typically involves an oxidative

cyclization mechanism.[4][5][6]

Synthetic Workflow

(2-aminophenyl)thiourea Oxidative Intermediate

Oxidizing Agent
(e.g., Br2) 2-Aminobenzothiazole

Intramolecular
Cyclization

Click to download full resolution via product page

Figure 3: Reaction pathway for the cyclization of (2-aminophenyl)thiourea.
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Experimental Protocol: Oxidative Cyclization of
Phenylthiourea[7]
A general procedure for the oxidative cyclization of a phenylthiourea is as follows:

Dissolution: Dissolve the phenylthiourea derivative in a suitable solvent, such as chloroform

or acetic acid.

Addition of Oxidizing Agent: Slowly add a solution of an oxidizing agent, such as bromine in

the same solvent, to the reaction mixture at room temperature or with gentle heating.

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

Work-up and Isolation: Upon completion, the reaction mixture is typically poured into water or

a basic solution to neutralize any acid formed. The product is then extracted with an organic

solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude

2-aminobenzothiazole derivative, which can be further purified by chromatography or

recrystallization.

Conclusion
The tautomerism of (2-aminophenyl)thiourea is a key aspect of its chemistry, with the thione

form being the predominantly stable tautomer. This preference is likely reinforced by the

potential for intramolecular hydrogen bonding involving the ortho-amino group. Spectroscopic

methods, particularly NMR and IR, are essential tools for the characterization of its tautomeric

state. A thorough understanding of the tautomeric equilibrium and conformational preferences

of (2-aminophenyl)thiourea is critical for its application in drug design and development, where

specific tautomeric forms may exhibit differential binding affinities to biological targets. Further

computational and experimental studies are warranted to provide a more quantitative

understanding of the tautomeric landscape of this important molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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